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Compound of Interest

Compound Name: Difluoromethane

Cat. No.: B1196922 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a quantitative analysis of the reaction kinetics of difluoromethane
(CH2F2), a widely used refrigerant, also known as HFC-32. Its reactivity with key atmospheric

species and its behavior under high-temperature conditions are compared with several

alternative refrigerants. The data presented is essential for understanding the atmospheric

lifetime, environmental impact, and combustion properties of these compounds.

Data Presentation: Reaction Kinetics
The following tables summarize the experimentally determined rate constants and Arrhenius

parameters for the gas-phase reactions of difluoromethane and selected alternative

refrigerants with hydroxyl radicals (OH), chlorine atoms (Cl), and singlet oxygen atoms (O(1D)).

Table 1: Reaction Rate Coefficients and Arrhenius Parameters for Reactions with OH Radicals
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Compound Formula
A (cm³
molecule⁻¹
s⁻¹)

E/R (K)

k(298 K)
(cm³
molecule⁻¹
s⁻¹)

Temperatur
e Range (K)

Difluorometh

ane (HFC-32)
CH₂F₂ 1.16 x 10⁻¹² 1073 1.1 x 10⁻¹⁴[1] 241-396[1]

Pentafluoroet

hane (HFC-

125)¹

CHF₂CF₃ 4.7 x 10⁻¹³ 1100 2.2 x 10⁻¹⁵ 298

1,1,1,2-

Tetrafluoroeth

ane (HFC-

134a)

CH₂FCF₃ 1.8 x 10⁻¹³ 1050 4.7 x 10⁻¹⁵ 298

2,3,3,3-

Tetrafluoropro

pene (HFO-

1234yf)

CF₃CF=CH₂ 1.15 x 10⁻¹² -13 1.2 x 10⁻¹² 220-298

¹ Component of R-410A refrigerant blend.

Table 2: Reaction Rate Coefficients for Reactions with Cl Atoms

Compound Formula
k(298 K) (cm³ molecule⁻¹
s⁻¹)

Difluoromethane (HFC-32) CH₂F₂ 3.5 x 10⁻¹⁴

1,1,1,2-Tetrafluoroethane

(HFC-134a)
CH₂FCF₃ < 1 x 10⁻¹⁶

2,3,3,3-Tetrafluoropropene

(HFO-1234yf)
CF₃CF=CH₂ 1.2 x 10⁻¹¹

Table 3: Reaction Rate Coefficients for Reactions with O(¹D) Atoms
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Compound Formula
k(298 K) (cm³ molecule⁻¹
s⁻¹)

Difluoromethane (HFC-32) CH₂F₂ (4.78 ± 1.03) x 10⁻¹¹[2]

1,1,1,2-Tetrafluoroethane

(HFC-134a)
CH₂FCF₃ (6.10 ± 1.43) x 10⁻¹¹[2]

2,3,3,3-Tetrafluoropropene

(HFO-1234yf)
CF₃CF=CH₂ (1.9 ± 0.2) x 10⁻¹⁰

Table 4: Pyrolysis and Combustion Kinetic Parameters

Compound Reaction A (s⁻¹) Ea (kJ/mol)
Temperatur
e Range (K)

Experiment
al Method

Difluorometh

ane (HFC-32)

CH₂F₂ →

CHF + HF
2.5 x 10¹⁴ 326 1400-2500

Shock

Tube[3]

Experimental Protocols
The kinetic data presented in this guide were primarily obtained using the following well-

established experimental techniques:

Laser Photolysis - Laser-Induced Fluorescence (LP-LIF)
This is a direct method for measuring the absolute rate coefficients of OH radical reactions.[4]

Methodology:

OH Radical Generation: A pulsed excimer laser (e.g., KrF at 248 nm) is used to photolyze a

precursor molecule, such as hydrogen peroxide (H₂O₂) or ozone (O₃) in the presence of

water vapor, to generate OH radicals.[4][5]

Reaction: The generated OH radicals react with the target compound (e.g.,

difluoromethane) which is present in excess, ensuring pseudo-first-order kinetics.
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OH Radical Detection: A second pulsed laser system, typically a frequency-doubled dye

laser, is used to excite the OH radicals at a specific wavelength (around 282 nm). The

subsequent fluorescence, emitted at approximately 308 nm, is detected by a photomultiplier

tube (PMT) fitted with a narrow bandpass filter.[4]

Kinetic Measurement: The concentration of OH radicals is monitored over time by varying

the delay between the photolysis and probe laser pulses. The pseudo-first-order rate

coefficient is determined from the exponential decay of the OH fluorescence signal.

Rate Constant Determination: By measuring the pseudo-first-order rate coefficient at

different concentrations of the target compound, the bimolecular rate constant is obtained

from the slope of a plot of the pseudo-first-order rate versus the target compound

concentration.[4]

Relative Rate Method
This technique is used to determine the rate constant of a reaction by comparing it to the rate

of a reference reaction with a well-known rate constant.

Methodology:

Reaction Mixture: A mixture containing the target compound, a reference compound, and a

source of the radical (e.g., Cl atoms from Cl₂ photolysis or OH radicals from H₂O₂ photolysis)

is prepared in a reaction chamber, often made of Teflon or quartz.

Reaction Initiation: The reaction is initiated, typically by photolysis using UV lamps.

Concentration Monitoring: The concentrations of the target and reference compounds are

monitored over time using techniques such as Gas Chromatography with Flame Ionization

Detection (GC-FID) or Fourier Transform Infrared (FTIR) spectroscopy.

Data Analysis: The relative rate constant is determined from the following relationship:

ln([Target]₀/[Target]ₜ) / ln([Reference]₀/[Reference]ₜ) = k_target / k_reference

where [ ]₀ and [ ]ₜ are the concentrations at the beginning and at time t, respectively, and k is

the rate constant. A plot of ln([Target]₀/[Target]ₜ) versus ln([Reference]₀/[Reference]ₜ) should
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yield a straight line with a slope equal to the ratio of the rate constants.[6]

Shock Tube Studies
Shock tubes are used to study reaction kinetics at high temperatures and pressures, relevant

to combustion and pyrolysis.[7]

Methodology:

Apparatus: A shock tube is a long tube divided by a diaphragm into a high-pressure driver

section and a low-pressure driven section containing the reaction mixture.[7]

Shock Wave Generation: The diaphragm is ruptured, causing the high-pressure driver gas

(e.g., helium) to expand rapidly and generate a shock wave that propagates through the

driven section.[7]

Heating and Reaction: The shock wave rapidly heats and compresses the reaction mixture to

a specific high temperature and pressure, initiating the reaction.[7]

Detection: The progress of the reaction is monitored by fast-response diagnostic techniques.

For pyrolysis studies of fluorocarbons, this can involve monitoring the concentration of

species like CF₂ radicals via UV absorption or using time-of-flight mass spectrometry to

follow the evolution of reactants and products.[3][8]

Kinetic Analysis: The temperature and pressure behind the shock wave are calculated from

the shock wave velocity. By measuring the change in concentration of a reactant or product

as a function of time, the rate constant for the reaction at that specific temperature and

pressure can be determined.
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Caption: Workflow for Laser Photolysis-Laser Induced Fluorescence.
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Caption: Key Atmospheric Reactions of Difluoromethane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [A Comparative Guide to the Reaction Kinetics of
Difluoromethane (CH2F2)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1196922#quantitative-analysis-of-difluoromethane-
reaction-kinetics]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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